molecular formula C5H5FN2O2S B2610696 3-Aminopyridine-2-sulfonyl fluoride CAS No. 2044714-07-8

3-Aminopyridine-2-sulfonyl fluoride

Cat. No.: B2610696
CAS No.: 2044714-07-8
M. Wt: 176.17
InChI Key: QBDCXUZURCMWSQ-UHFFFAOYSA-N
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Description

3-Aminopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H5FN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyridine-2-sulfonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with sulfonyl fluoride reagents under controlled conditions. The reaction often requires the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine-containing reagents. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Aminopyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

3-Aminopyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism by which 3-Aminopyridine-2-sulfonyl fluoride exerts its effects involves the interaction of the sulfonyl fluoride group with specific molecular targets. This interaction can inhibit the activity of certain enzymes by forming covalent bonds with active site residues. The compound’s fluorinated pyridine ring also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: Another fluorinated pyridine derivative with different reactivity and applications.

    3-Bromo-2-nitropyridine: A compound with similar structural features but different chemical properties.

    2-Amino-5-chloropyridine-3-sulfonyl chloride: A related compound used in similar synthetic applications

Uniqueness

3-Aminopyridine-2-sulfonyl fluoride is unique due to its specific combination of a sulfonyl fluoride group and a fluorinated pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-aminopyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-4(7)2-1-3-8-5/h1-3H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDCXUZURCMWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)S(=O)(=O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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